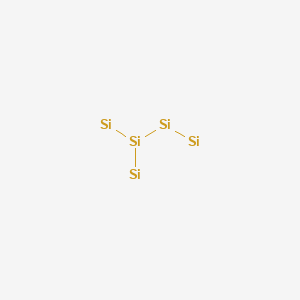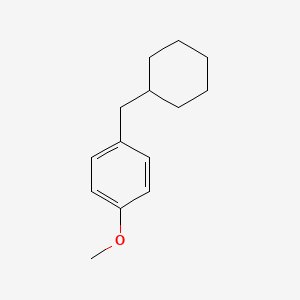
Lanthanum--platinum (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–platinum (1/5) is an intermetallic compound composed of lanthanum and platinum in a 1:5 ratio. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific and industrial applications. Lanthanum is a rare-earth element, while platinum is a noble metal, and their combination results in a material with distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lanthanum–platinum (1/5) typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where lanthanum and platinum powders are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods
In industrial settings, the production of lanthanum–platinum (1/5) may involve more advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum–platinum (1/5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, leading to the formation of lanthanum oxide and platinum oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas, which reduces the oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃) and platinum oxide (PtO₂).
Reduction: Metallic lanthanum and platinum.
Substitution: New intermetallic compounds with altered properties.
Applications De Recherche Scientifique
Lanthanum–platinum (1/5) has a wide range of applications in scientific research:
Material Science:
Mécanisme D'action
The mechanism by which lanthanum–platinum (1/5) exerts its effects is primarily related to its ability to facilitate electron transfer reactions. The platinum atoms in the compound provide active sites for catalytic reactions, while the lanthanum atoms help stabilize the structure and enhance the overall reactivity. This synergistic effect makes lanthanum–platinum (1/5) an effective catalyst and functional material in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum–nickel (1/5): Known for its hydrogen storage capabilities.
Lanthanum–cobalt (1/5): Used in magnetic applications and as a catalyst.
Lanthanum–iron (1/5): Studied for its magnetic and catalytic properties.
Uniqueness
Lanthanum–platinum (1/5) stands out due to its high catalytic activity and stability, making it particularly valuable in applications requiring robust and efficient catalysts. Its unique combination of lanthanum and platinum provides a balance of structural stability and reactivity that is not commonly found in other intermetallic compounds .
Propriétés
Numéro CAS |
12031-25-3 |
|---|---|
Formule moléculaire |
LaPt5 |
Poids moléculaire |
1114.3 g/mol |
Nom IUPAC |
lanthanum;platinum |
InChI |
InChI=1S/La.5Pt |
Clé InChI |
WFDXKDLRHSBGER-UHFFFAOYSA-N |
SMILES canonique |
[La].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



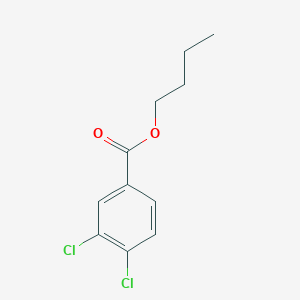
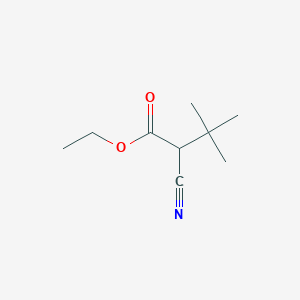
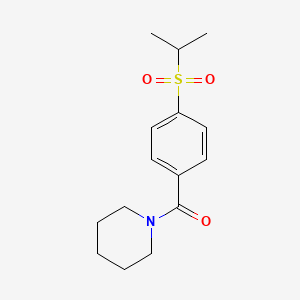
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

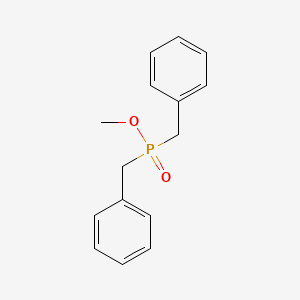
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)


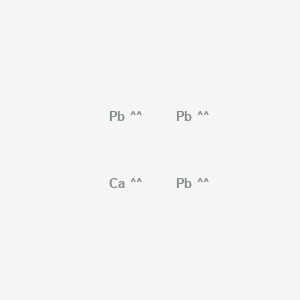
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
